molecular formula C23H28N2O6 B11210564 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one

Cat. No.: B11210564
M. Wt: 428.5 g/mol
InChI Key: VQYBGMZEWFSKAD-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:

    Formation of the Isoquinoline Core: The initial step often involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxylation can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, where a nitrophenol reacts with a suitable leaving group on the isoquinoline core.

    Final Functionalization: The final step involves the addition of the dimethylpropanone moiety, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenoxy group, where nucleophiles such as amines or thiols replace the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like nitrophenoxy and methoxy can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-isoquinoline

Uniqueness

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropanone moiety, which imparts distinct chemical properties and potential reactivity compared to other similar isoquinoline derivatives. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C23H28N2O6/c1-23(2,3)22(26)24-11-10-15-12-20(29-4)21(30-5)13-18(15)19(24)14-31-17-8-6-16(7-9-17)25(27)28/h6-9,12-13,19H,10-11,14H2,1-5H3

InChI Key

VQYBGMZEWFSKAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)[N+](=O)[O-])OC)OC

Origin of Product

United States

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